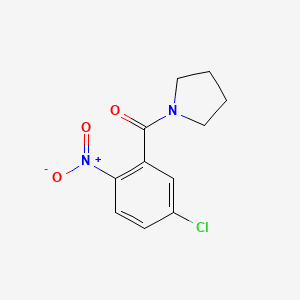

1-(5-Chloro-2-nitrobenzoyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Chemical Research

The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and catalysts. frontiersin.org Its significance in chemical research, especially in drug discovery, stems from several key features. As a saturated, non-planar ring, the pyrrolidine scaffold provides a three-dimensional architecture that allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.gov This three-dimensionality is a recognized advantage in drug design for exploring pharmacophore space more effectively. nih.gov

The pyrrolidine nucleus is present in a wide array of biologically active molecules, including alkaloids and the essential amino acid L-proline. frontiersin.org This natural prevalence has inspired chemists to incorporate the pyrrolidine scaffold into synthetic molecules to impart favorable biological properties. Consequently, pyrrolidine derivatives have been developed that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, anticancer, and anticonvulsant properties. frontiersin.org The versatility of the pyrrolidine ring is further enhanced by the potential for stereoisomerism, allowing for the creation of chiral molecules with highly specific biological activities. nih.gov The nitrogen atom within the ring provides a point for substitution, influencing the molecule's basicity and allowing for further functionalization to fine-tune its properties. nih.gov

Overview of Benzoyl-Pyrrolidine Systems in Organic Synthesis

Benzoyl-pyrrolidine systems are a class of compounds where a benzoyl group is attached to the nitrogen atom of a pyrrolidine ring. These structures are significant in organic synthesis, often serving as key intermediates in the construction of more complex molecules. The synthesis of N-benzoylpyrrolidine and its derivatives is typically achieved through the acylation of pyrrolidine with a corresponding benzoyl chloride or benzoic acid, a fundamental transformation in organic chemistry.

These systems are not merely synthetic curiosities; they are integral components in the synthesis of pharmacologically relevant compounds. unibo.it The benzoyl group can influence the electronic properties and conformation of the pyrrolidine ring, while also serving as a handle for further chemical modifications. Research into pyrrolidinone (a pyrrolidine with a carbonyl group in the ring) derivatives, which share structural similarities, has highlighted their potential as lead compounds for designing bioactive agents with diverse therapeutic applications. researchgate.netnih.gov The stability of the amide bond in benzoyl-pyrrolidines makes them robust intermediates, capable of withstanding various reaction conditions while other parts of the molecule are being elaborated.

Specific Context of 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine

This compound is a specific derivative within the broader class of benzoyl-pyrrolidine systems. Its chemical structure is characterized by a pyrrolidine ring acylated with a 5-chloro-2-nitrobenzoyl group. This compound is primarily recognized as a synthetic intermediate or a building block in organic synthesis. While extensive research dedicated solely to this molecule is not widely published, its utility can be inferred from the reactivity of its constituent parts.

The synthesis of this compound would logically proceed via the reaction of pyrrolidine with 5-chloro-2-nitrobenzoic acid or its more reactive acyl chloride derivative. The precursor, 5-chloro-2-nitrobenzoic acid, is a known compound used in the synthesis of pharmaceuticals and dyes, prepared by the nitration of ortho-chlorobenzoic acid. googleapis.comgoogle.comguidechem.com The presence of the chloro and nitro substituents on the benzoyl ring makes this compound a potentially valuable precursor for creating a variety of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then be further functionalized, opening pathways to novel chemical entities that could be screened for biological activity. One supplier notes its use as an analytical reference material in chromatography. biosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-nitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c12-8-3-4-10(14(16)17)9(7-8)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHKTLSLBNQIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Chloro 2 Nitrobenzoyl Pyrrolidine

Direct Amidation/Acylation Approaches

Direct amidation and acylation methods are the most straightforward routes to 1-(5-chloro-2-nitrobenzoyl)pyrrolidine. These reactions involve the coupling of a pyrrolidine (B122466) nucleophile with an activated form of 5-chloro-2-nitrobenzoic acid.

Acylation of Pyrrolidine with Activated Benzoic Acid Derivatives

A common and effective strategy for the synthesis of this compound is the acylation of pyrrolidine using an activated derivative of 5-chloro-2-nitrobenzoic acid. This activation is necessary to increase the electrophilicity of the carboxyl group, facilitating the nucleophilic attack by the secondary amine of the pyrrolidine ring.

The synthesis of this compound can be achieved by activating 5-chloro-2-nitrobenzoic acid. This activation can be accomplished through various reagents that convert the carboxylic acid into a more reactive species, such as an acyl halide, an active ester, or an acyl imidazolide. These intermediates are then readily attacked by pyrrolidine to form the desired amide product.

N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent in organic synthesis for the formation of amide bonds under mild conditions. nih.gov The reaction proceeds through the formation of a highly reactive acylimidazolide intermediate.

The general mechanism for CDI-mediated amide bond formation involves the initial reaction of the carboxylic acid with CDI to form the acylimidazolide, with the release of imidazole (B134444) and carbon dioxide. This intermediate is then subjected to nucleophilic attack by the amine, in this case, pyrrolidine, to yield the final amide product and another molecule of imidazole. wikipedia.org

A representative procedure for a similar synthesis, the preparation of 1-(5-amino-2-methoxy-4-nitrobenzoyl)pyrrolidine, illustrates this method. In this synthesis, 5-amino-2-methoxy-4-nitrobenzoic acid is dissolved in N,N-dimethylformamide (DMF), and N,N'-carbonyldiimidazole is added at room temperature. After a short period to allow for the formation of the acylimidazolide, pyrrolidine is added to the mixture. The reaction is stirred for a couple of hours, and the product is isolated after evaporation of the solvent and recrystallization.

Table 1: Representative Reagents and Solvents in CDI-Mediated Amidation

| Component | Example |

| Carboxylic Acid | 5-Chloro-2-nitrobenzoic acid |

| Coupling Reagent | N,N'-Carbonyldiimidazole (CDI) |

| Amine | Pyrrolidine |

| Solvent | N,N-Dimethylformamide (DMF) |

Coupling Reactions with Benzoyl Halides or Isothiocyanates

Another direct route to this compound involves the use of more reactive acylating agents such as benzoyl halides or benzoyl isothiocyanates.

The use of 5-chloro-2-nitrobenzoyl chloride, the acid chloride derivative of 5-chloro-2-nitrobenzoic acid, is a classic and highly effective method for acylation. The high reactivity of the acyl chloride allows for a rapid reaction with pyrrolidine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, 5-chloro-2-nitrobenzoyl isothiocyanate can be employed. The reaction of an amine with a benzoyl isothiocyanate typically leads to the formation of a benzoylthiourea (B1224501) derivative.

Alternative Coupling Reagents and Conditions

Beyond CDI, a variety of other coupling reagents are available to facilitate the formation of the amide bond between 5-chloro-2-nitrobenzoic acid and pyrrolidine. The choice of reagent can be influenced by factors such as desired reaction conditions, cost, and ease of purification. Some commonly used alternative coupling reagents include:

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high efficiency in peptide synthesis. aip.orgwikipedia.orgbachem.com

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): An aminium-based reagent that forms highly reactive OAt-active esters, leading to rapid and efficient amide bond formation. wikipedia.orgmychemblog.comcommonorganicchemistry.com

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole): A widely used carbodiimide-based coupling system where EDC activates the carboxylic acid, and HOBt is often added to suppress side reactions and improve efficiency. commonorganicchemistry.comacs.orgcommonorganicchemistry.com

DCC/DMAP (N,N'-Dicyclohexylcarbodiimide/4-Dimethylaminopyridine): A classic carbodiimide (B86325) coupling method, with DMAP acting as a catalyst to accelerate the reaction. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Alternative Coupling Reagents

| Reagent | Class | Key Features |

| PyBOP | Phosphonium Salt | High efficiency, suitable for solid-phase synthesis. aip.orgbachem.com |

| HATU | Aminium Salt | Forms highly reactive esters, fast reaction rates. wikipedia.orgmychemblog.com |

| EDC/HOBt | Carbodiimide/Additive | Water-soluble byproducts, good for aqueous media. commonorganicchemistry.comacs.org |

| DCC/DMAP | Carbodiimide/Catalyst | Classic method, effective but can have purification challenges. organic-chemistry.orgresearchgate.net |

Precursor Synthesis and Transformation Routes

The synthesis of this compound is fundamentally dependent on the availability of its key precursors: 5-chloro-2-nitrobenzoic acid and pyrrolidine.

5-Chloro-2-nitrobenzoic acid can be synthesized via the nitration of 2-chlorobenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. prepchem.com The product can be purified by recrystallization. prepchem.com

Pyrrolidine is produced industrially by the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at elevated temperatures and pressures in the presence of a metal oxide catalyst. nih.gov In a laboratory setting, it can be synthesized by treating 4-chlorobutan-1-amine (B1590077) with a strong base. nih.gov Additionally, a variety of synthetic methods exist for the preparation of the pyrrolidine ring from acyclic precursors. orgsyn.orgorganic-chemistry.org

Halogenation and Nitration Strategies on Benzoylpyrrolidine Precursors

One logical approach to synthesizing this compound is through the direct functionalization of a benzoylpyrrolidine precursor. This strategy involves sequential electrophilic aromatic substitution reactions to introduce the chloro and nitro groups onto the benzene (B151609) ring.

The nitration of a benzoylpyrrolidine would likely proceed using a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid. The benzoyl group is a meta-director; however, the amide nitrogen's lone pair can participate in resonance, directing ortho and para. The reaction conditions would need to be carefully controlled to achieve the desired regiochemistry and avoid over-nitration.

Following nitration, the introduction of the chlorine atom can be achieved through electrophilic halogenation. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically employed with a chlorine source like Cl₂. The regioselectivity of this step is governed by the directing effects of the substituents already present on the benzene ring (the nitro group and the pyrrolidinoyl group). The nitro group is a strong deactivating and meta-directing group, which would influence the position of the incoming chloro substituent.

Alternatively, the order of these reactions could be reversed, with halogenation preceding nitration. The success of this approach would again depend on the directing effects of the substituents at each stage to yield the desired 1,2,4-substitution pattern.

Functional Group Interconversions on Existing Pyrrolidine Frameworks

Functional group interconversion (FGI) represents a versatile strategy for the synthesis of this compound. ub.eduimperial.ac.uk This approach begins with a pyrrolidine derivative that already contains a portion of the final structure, and the remaining functional groups are installed or modified through a series of chemical transformations.

A plausible FGI route would commence with the acylation of pyrrolidine with 5-chloro-2-nitrobenzoic acid. This is one of the most direct methods for forming the target amide bond. The carboxylic acid can be "activated" to facilitate the reaction with the secondary amine, pyrrolidine. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole. prepchem.com The resulting activated species readily reacts with pyrrolidine to form this compound.

Another FGI pathway could involve starting with a different substituted benzoylpyrrolidine and modifying the substituents on the aromatic ring. For instance, one could start with an amino-substituted precursor and convert the amino group into a chloro group via a Sandmeyer reaction, followed by nitration. The feasibility of such a route would depend on the compatibility of the pyrrolidine moiety with the reaction conditions required for these transformations.

Pyrrolidine Ring Formation via Intramolecular Cyclization (e.g., C–H Amination)

Instead of starting with a pre-formed pyrrolidine ring, it can be constructed as part of the synthetic sequence through intramolecular cyclization. Intramolecular C-H amination is a powerful tool for the formation of N-heterocycles. organic-chemistry.org In a hypothetical route, a suitably designed acyclic precursor containing a nitrogen source and a tethered alkyl chain could undergo cyclization to form the pyrrolidine ring.

For example, an N-(4-halobutyl)-5-chloro-2-nitrobenzamide could be synthesized. Upon treatment with a base, this precursor could undergo an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the five-membered pyrrolidine ring. The efficiency of such a cyclization would be influenced by the length of the alkyl chain and the nature of the leaving group.

Emerging Synthetic Techniques in Related Pyrrolidine Chemistry

The field of synthetic organic chemistry is continually evolving, with new methods that offer improved efficiency, selectivity, and functional group tolerance. While not explicitly documented for the synthesis of this compound, emerging techniques in the broader context of pyrrolidine chemistry could be adapted for its preparation.

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Reactions for analogous structures)

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the synthesis of related structures. For instance, a precursor like N-(aryl)pyrrolidine could be coupled with a suitable chlorinated and nitrated aromatic partner.

More relevantly, palladium-catalyzed carbonylative coupling reactions could potentially be employed. In such a scenario, an appropriately substituted aryl halide could be coupled with pyrrolidine and carbon monoxide in the presence of a palladium catalyst to directly form the benzoylpyrrolidine core structure. The challenge in this approach would be the management of chemoselectivity in the presence of the nitro and chloro substituents.

Chemo- and Regioselective Synthesis Strategies

Achieving the correct arrangement of substituents on the aromatic ring is a critical aspect of the synthesis of this compound. Modern synthetic strategies place a strong emphasis on chemo- and regioselectivity to minimize the formation of unwanted isomers and simplify purification.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. A directing group on the ring, such as an amide, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regiocontrol. While the presence of the nitro group might complicate this specific strategy due to its electrophilicity, conceptually similar approaches that leverage directing group effects are central to modern regioselective synthesis.

Furthermore, the development of catalysts that can distinguish between different reactive sites on a molecule (chemoselectivity) is a key area of research. For a molecule with multiple functional groups like this compound, having access to chemoselective reactions would be highly advantageous for its synthesis and subsequent derivatization.

Reaction Mechanisms and Chemical Reactivity of 1 5 Chloro 2 Nitrobenzoyl Pyrrolidine

Reactivity of the Nitro Group

The nitro (-NO₂) group is a powerful modulator of the chemical properties of the benzoyl portion of the molecule. Its strong electron-withdrawing nature is central to the reactivity of the aromatic ring.

The nitro group is a potent electron-withdrawing group, a characteristic that significantly deactivates the aromatic ring toward electrophilic aromatic substitution. numberanalytics.com This deactivation occurs because the nitro group withdraws electron density from the π-system of the ring, making it less attractive to electron-deficient electrophiles. However, this same electronic effect makes the aromatic ring susceptible to nucleophilic attack. numberanalytics.comlibretexts.org

For a nucleophilic aromatic substitution (SNAr) to occur, two main conditions must be met: the presence of a suitable leaving group (like the chloro group in this molecule) and a reduction in the electron density of the aromatic ring. libretexts.org The nitro group achieves the latter by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. chemicalforums.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.orgchemicalforums.com In 1-(5-chloro-2-nitrobenzoyl)pyrrolidine, the nitro group is ortho to the chloro substituent, thus strongly activating that position for nucleophilic substitution.

| Feature | Description | Effect on this compound |

|---|---|---|

| Electron-Withdrawing Nature | The -NO₂ group withdraws electron density from the aromatic ring via both inductive and resonance effects. | Reduces the overall electron density of the benzene (B151609) ring. |

| Electrophilic Substitution | Deactivates the ring towards attack by electrophiles. numberanalytics.com | Substitution reactions with electrophiles are disfavored. |

| Nucleophilic Substitution (SNAr) | Strongly activates the ring for attack by nucleophiles, especially at ortho and para positions relative to the nitro group. libretexts.orgnih.gov | The chloro group is activated for substitution by nucleophiles due to the ortho-nitro group. |

| Intermediate Stabilization | Stabilizes the anionic Meisenheimer complex formed during SNAr reactions through resonance. chemicalforums.com | Facilitates the displacement of the chloro leaving group. |

The nitro group is readily reducible to various other nitrogen-containing functional groups, most commonly the amino group (-NH₂). This transformation is fundamental in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com The reduction can be accomplished through several methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

Common reduction pathways include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method for converting a nitro group to an amine. masterorganicchemistry.com

Metal/Acid Reduction: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl) are classic reagents for this reduction. masterorganicchemistry.com

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) derivatives. nih.govnih.gov For instance, certain enzymatic reductions or specific chemical reagents can selectively yield hydroxylamines. nih.govnih.gov

| Method | Reagents | Product | Typical Application |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amino derivative (-NH₂) | Clean conversion with high yields. masterorganicchemistry.com |

| Dissolving Metal Reduction | Fe, Sn, or Zn with HCl | Amino derivative (-NH₂) | A robust and widely used classical method. masterorganicchemistry.com |

| Chemoselective Reduction | Specific enzymes (e.g., nitroreductases) or controlled reagents | Hydroxylamino derivative (-NHOH) | Formation of intermediates for further specific transformations. nih.govnih.gov |

While less common than halides, the nitro group itself can act as a leaving group in SNAr reactions under certain conditions. stackexchange.com This typically requires the aromatic ring to be highly electron-deficient, often through the presence of multiple other electron-withdrawing groups. stackexchange.com The displacement of a nitro group is facilitated by its electronegativity and the fact that its conjugation with the aromatic ring is not exceptionally strong, especially in an already electron-poor system. stackexchange.com In the context of this compound, the displacement of the nitro group would be significantly less favorable than the displacement of the chloro group, which is a much better leaving group in typical SNAr reactions.

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is attached to the benzoyl group via an amide linkage, which defines the reactivity of this part of the molecule.

In a free pyrrolidine molecule, the nitrogen atom is a secondary amine and acts as a potent nucleophile and a base. nih.gov However, in this compound, the nitrogen is part of an amide functional group. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This resonance significantly reduces the electron density on the nitrogen atom, thereby diminishing both its basicity and its nucleophilicity compared to a free amine. Consequently, the pyrrolidine nitrogen in this molecule is not expected to participate readily in nucleophilic reactions.

Ring-Opening and Ring-Closing Reactions Involving Pyrrolidine

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is generally stable. However, under specific conditions, N-acyl pyrrolidines, such as this compound, can undergo ring-opening reactions. These reactions typically involve the cleavage of a carbon-nitrogen bond.

Recent studies have demonstrated that the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines can be achieved using a combination of Lewis acids and photoredox catalysis. This process involves a single-electron transfer to the amide carbonyl group, which is facilitated by the coordination of the Lewis acid, followed by the site-selective cleavage of the C2–N bond. While specific studies on this compound are not extensively documented, the presence of the electron-withdrawing 5-chloro-2-nitrobenzoyl group is expected to influence the electron density on the amide and thus affect the conditions required for such ring-opening reactions.

Ring-closing reactions to form pyrrolidine derivatives are a cornerstone of synthetic organic chemistry. Methodologies such as intramolecular hydroamination and palladium-catalyzed reactions of γ-(N-acylamino) alkenes are commonly employed. For instance, ring-closing enyne metathesis has been utilized to synthesize chiral pyrrolidine derivatives under mild conditions. These methods, however, pertain to the synthesis of the pyrrolidine ring itself, rather than reactions involving a pre-existing pyrrolidine moiety in a molecule like this compound. The stability of the pyrrolidine ring in this compound suggests that ring-closing reactions originating from this specific molecule would be uncommon without prior ring-opening.

Influence of the Chlorine Substituent

The chlorine atom at the 5-position of the benzoyl group in this compound significantly influences the molecule's reactivity. Its effects are primarily electronic, affecting the electron density distribution in the aromatic ring.

The chlorine atom exhibits a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect).

Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic aromatic substitution.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions.

In this compound, the situation is further complicated by the presence of the strongly electron-withdrawing nitro group (-NO₂) and the benzoylpyrrolidine moiety. The nitro group, being a powerful deactivating group, significantly reduces the electron density of the aromatic ring, making electrophilic aromatic substitution highly unfavorable.

Conversely, the presence of both the chlorine and the ortho-nitro group dramatically activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . The chlorine atom at the 5-position (meta to the nitro group) and the nitro group at the 2-position (ortho to the point of attachment of the pyrrolidine) work in concert to withdraw electron density from the ring. This makes the carbon atom bonded to the chlorine susceptible to attack by nucleophiles. The nitro group is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance, especially when it is in the ortho or para position to the leaving group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Position Directing (Electrophilic) |

| -Cl | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |

The chlorine substituent on the aromatic ring of this compound can potentially participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. Aryl chlorides, particularly those activated by electron-withdrawing groups, can be effective substrates. The electron-deficient nature of the aromatic ring in this compound would likely facilitate the initial oxidative addition step in the catalytic cycle.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The presence of the chloro group allows for the potential introduction of a new amino substituent onto the aromatic ring. Recent developments have even shown that nitroarenes themselves can be used as coupling partners in some instances. nih.gov

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. The reactivity of the aryl chloride in this compound would be a key factor in the success of such a transformation.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The chloro group on the aromatic ring could serve as the electrophilic partner in this coupling.

The feasibility of these reactions would depend on the specific catalyst system and reaction conditions, as the nitro group can sometimes interfere with or be reduced under certain catalytic conditions. However, the electron-withdrawing nature of the substituents generally enhances the reactivity of the aryl chloride in the oxidative addition step, which is often rate-limiting.

Mechanistic Investigations of Transformations

As discussed, electrophilic aromatic substitution on the 5-chloro-2-nitrobenzoyl ring is highly disfavored due to the strong deactivating effects of the nitro and chloro groups.

The most probable reaction pathway for this aromatic system is nucleophilic aromatic substitution (SNAr) . The mechanism proceeds via a two-step addition-elimination process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step. The attack is facilitated by the electron-poor nature of the aromatic ring.

Formation of a Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization to the intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.

The presence of the nitro group ortho to the site of substitution is key to the feasibility of this reaction, as it provides substantial resonance stabilization for the intermediate.

In the context of nucleophilic aromatic substitution on this compound, the key intermediate is the Meisenheimer complex . Computational studies, such as Density Functional Theory (DFT) calculations, on similar systems have elucidated the structure and stability of these intermediates and the associated transition states.

For a typical SNAr reaction, the energy profile shows two transition states corresponding to the nucleophilic attack and the departure of the leaving group, with the Meisenheimer complex residing in an energy well between them.

First Transition State (TS1): This corresponds to the nucleophilic attack on the aromatic ring. The geometry of the ring begins to distort from planarity as the nucleophile approaches and the C-Cl bond begins to lengthen.

Meisenheimer Complex (Intermediate): This is a distinct, relatively stable intermediate with a tetrahedral carbon at the site of substitution. The negative charge is extensively delocalized, particularly into the nitro group.

Second Transition State (TS2): This corresponds to the elimination of the chloride ion. The C-Cl bond is nearly broken, and the aromatic system is beginning to reform.

Analysis of Side Reactions and Undesired Transformations

In the synthesis and manipulation of this compound, the potential for side reactions and undesired transformations exists, influenced by reaction conditions, reagents, and the inherent reactivity of the molecule's functional groups. These transformations can impact product yield, purity, and in some cases, lead to the formation of complex impurities. Key areas of concern include reactions involving the aromatic ring, the amide linkage, and the pyrrolidine ring itself, with solvent choice occasionally playing a crucial role.

Hydrolysis of the Amide Bond

A common undesired reaction is the hydrolysis of the amide bond, leading to the formation of 5-chloro-2-nitrobenzoic acid and pyrrolidine. libretexts.org This reaction is typically catalyzed by acidic or basic conditions, often in the presence of water. libretexts.org The stability of the amide bond is significant, yet prolonged exposure to harsh pH conditions, especially at elevated temperatures, can promote this transformation. The electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of hydrolysis compared to non-substituted benzoylpyrrolidines.

| Reactant | Conditions | Products | Reference |

| This compound | Acidic or Basic aqueous solution, Heat | 5-Chloro-2-nitrobenzoic acid, Pyrrolidine | libretexts.org |

Nucleophilic Aromatic Substitution

The presence of a nitro group ortho and a chloro group para to the site of amide linkage activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org Strong nucleophiles can potentially displace the chloride ion. The reaction's feasibility is dependent on the nucleophile's strength and the reaction conditions. While the amide is not a leaving group in this context, the electronic activation provided by the nitro group makes the aromatic ring susceptible to attack. libretexts.org

| Potential Reactant | Potential Nucleophile | Potential Product | Reference |

| This compound | Strong Nucleophile (e.g., RO-, R2N-) | 1-(5-substituted-2-nitrobenzoyl)pyrrolidine | libretexts.org |

Reduction of the Nitro Group

The nitro group is susceptible to reduction under various conditions, leading to a variety of products depending on the reducing agent and reaction environment. Common transformations include reduction to a nitroso, hydroxylamino, or amino group. These reactions can occur in the presence of common reducing agents like catalytic hydrogenation (e.g., H2/Pd), or metal/acid combinations. Such transformations fundamentally alter the electronic properties and subsequent reactivity of the aromatic ring.

| Reactant | Reducing Conditions | Potential Products |

| This compound | Catalytic Hydrogenation, Metal/Acid | 1-(5-Chloro-2-aminobenzoyl)pyrrolidine, 1-(5-Chloro-2-hydroxylaminobenzoyl)pyrrolidine, 1-(5-Chloro-2-nitrosobenzoyl)pyrrolidine |

Solvent-Mediated and Thermally-Induced Ring Opening of the Pyrrolidine Moiety

While the pyrrolidine ring is generally stable, N-acylpyrrolidines can undergo ring-opening reactions under specific, often forcing, conditions. researchgate.net Research on related systems has shown that Lewis acids or photoredox catalysis can initiate the cleavage of the C-N bond of the pyrrolidine ring. researchgate.net Although specific studies on this compound are not prevalent, the general reactivity patterns of N-acylpyrrolidines suggest that under certain synthetic protocols, particularly those employing strong Lewis acids or radical initiators, ring-opening could be an undesired pathway.

The nature of the solvent can also play a role in the stability of the amide and the pyrrolidine ring. Polar, protic solvents might participate in hydrolysis, as mentioned earlier. While direct solvent-induced ring-opening of the pyrrolidine in this specific molecule is not well-documented, the general principles of solvent-solute interactions suggest that highly polar or reactive solvents could potentially influence side reactions. For instance, studies on simple amides have shown that solvent hydrogen bond-donating ability can significantly affect amide stability.

| Potential Trigger | Transformation | Potential Product Type | Reference |

| Strong Lewis Acids, Photoredox Catalysis | C-N bond cleavage of the pyrrolidine ring | Linear amino-ketone derivatives | researchgate.net |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography Studies

No published X-ray crystallography data for 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine could be located. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. Without a crystal structure, key molecular features remain unconfirmed.

A definitive determination of bond lengths, bond angles, and torsional angles for this compound is not possible without experimental crystallographic data. While the crystal structure for a related fragment, Methyl 5-chloro-2-nitro-benzoate, has been reported and shows a twist between the nitro and ester groups relative to the benzene (B151609) ring, this does not inform the geometry of the crucial amide linkage or the pyrrolidine (B122466) ring in the title compound.

The pyrrolidine ring is known to be non-planar and typically adopts puckered conformations, such as the envelope (or twisted half-chair) form, to minimize steric strain. However, the specific conformation adopted by the pyrrolidine ring in this particular molecule—and the degree of puckering—is influenced by the bulky and electronically complex 5-chloro-2-nitrobenzoyl substituent. Without crystallographic or detailed spectroscopic data, any description of its conformation would be purely speculative.

The way molecules of this compound arrange themselves in a crystal lattice is unknown. Analysis of crystal packing provides insight into intermolecular forces, such as hydrogen bonds, van der Waals forces, or π-π stacking, which govern the material's bulk properties. The presence of the nitro group and the carbonyl oxygen suggests potential for weak hydrogen bonding with protons on the pyrrolidine ring or aromatic ring of adjacent molecules, but the actual packing motif has not been determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Detailed 1D and 2D NMR spectral data for this compound are not available in the reviewed literature. NMR spectroscopy is essential for confirming the chemical structure in solution and providing insights into the electronic environment of the hydrogen and carbon atoms.

Specific chemical shift assignments for the protons and carbons in the aromatic and pyrrolidine rings of this compound have not been published. A predicted spectrum would show distinct signals for the three protons on the aromatic ring and the eight protons on the four methylene (B1212753) groups of the pyrrolidine ring. Similarly, the ¹³C NMR spectrum would be expected to show signals for the 11 carbon atoms in the molecule. However, without experimental data, a precise data table cannot be constructed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Both Infrared (IR) and Raman spectroscopy provide complementary information about the molecular structure of this compound.

Key Functional Group Vibrations:

Amide C=O Stretching: The carbonyl group of the amide is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. This band is a key indicator of the amide linkage.

Nitro Group (NO₂) Vibrations: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch, which is typically strong and appears around 1500-1570 cm⁻¹, and a symmetric stretch, which is of medium to strong intensity and is found in the 1300-1370 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidine ring and the amide linkage is expected in the region of 1100-1300 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring will appear just below 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following interactive table summarizes the predicted key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amide | C=O Stretch | 1630-1680 |

| Nitro | Asymmetric NO₂ Stretch | 1500-1570 |

| Nitro | Symmetric NO₂ Stretch | 1300-1370 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Pyrrolidine/Amide | C-N Stretch | 1100-1300 |

| Aromatic | C-H Stretch | > 3000 |

| Aliphatic (Pyrrolidine) | C-H Stretch | < 3000 |

| Chloroalkane | C-Cl Stretch | 600-800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion.

The molecular formula of this compound is C₁₁H₁₁ClN₂O₃. The nominal molecular weight can be calculated as follows: (11 × 12.01) + (11 × 1.01) + (1 × 35.45) + (2 × 14.01) + (3 × 16.00) = 254.68 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 256 would also be observed, with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

Upon ionization, the molecular ion of this compound would undergo fragmentation, leading to a series of characteristic daughter ions. The most likely fragmentation pathways would involve the cleavage of the amide bond and the loss of the nitro group.

Loss of the Pyrrolidine Moiety: Cleavage of the bond between the carbonyl carbon and the pyrrolidine nitrogen would result in the formation of the 5-chloro-2-nitrobenzoyl cation at m/z 184.

Formation of the Pyrrolidinyl Cation: The pyrrolidine ring could be detected as a fragment at m/z 70.

Loss of the Nitro Group: The molecular ion could lose the nitro group (NO₂) to give a fragment at m/z 208.

Loss of the Chloro Group: A fragment corresponding to the loss of the chlorine atom from the molecular ion might be observed at m/z 219.

The following interactive table outlines the predicted major fragments for this compound in mass spectrometry.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₁H₁₁ClN₂O₃]⁺ | 254 |

| [M+2]⁺ | Isotopic peak with ³⁷Cl | 256 |

| [M - NO₂]⁺ | [C₁₁H₁₁ClN₂O]⁺ | 208 |

| [M - Cl]⁺ | [C₁₁H₁₁N₂O₃]⁺ | 219 |

| [5-chloro-2-nitrobenzoyl]⁺ | [C₇H₃ClNO₃]⁺ | 184 |

| [Pyrrolidinyl]⁺ | [C₄H₈N]⁺ | 70 |

Note: The relative intensities of these fragments would depend on the ionization technique and energy used.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(5-chloro-2-nitrobenzoyl)pyrrolidine at an atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's three-dimensional geometry and determine its energetic properties. mdpi.comnih.gov

Key parameters derived from DFT studies include:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles to predict the most stable conformation. The planarity of the benzoyl group and the puckering of the pyrrolidine (B122466) ring would be of particular interest.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. mdpi.com The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and electronic excitation potential. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich pyrrolidine and chloro-substituted benzene (B151609) rings, while the LUMO would likely be centered on the electron-withdrawing nitrobenzoyl system.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms of the nitro and carbonyl groups would appear as highly electronegative (red), while hydrogen atoms on the pyrrolidine ring would be electropositive (blue), indicating sites for potential intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents expected values for this compound based on typical results for similar aromatic amides.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 4.0 - 5.5 D | Indicates overall molecular polarity |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory for analyzing molecular orbitals without reliance on empirical data. While computationally more intensive than DFT, they can offer more precise insights into electron correlation effects.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the amide, the N-O asymmetric and symmetric stretching of the nitro group, C-Cl stretching, and various C-H and C-N vibrations from the aromatic and pyrrolidine rings. Comparing calculated frequencies with experimental IR spectra helps confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show distinct signals for the aromatic protons, influenced by the electron-withdrawing nitro group and the ortho/meta positioning of the chloro and benzoyl substituents. The pyrrolidine protons would appear in the aliphatic region, with their chemical shifts influenced by the adjacent amide group.

Table 2: Predicted Spectroscopic Data for this compound Theoretical values are often scaled to match experimental data more closely.

| Spectroscopy Type | Functional Group / Atom | Predicted Wavenumber / Chemical Shift |

| IR Spectroscopy | Amide C=O Stretch | ~1650-1680 cm⁻¹ |

| Nitro N-O Asymmetric Stretch | ~1520-1550 cm⁻¹ | |

| Nitro N-O Symmetric Stretch | ~1340-1370 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 ppm |

| Pyrrolidine Protons (adjacent to N) | δ 3.5 - 3.9 ppm | |

| Pyrrolidine Protons (other) | δ 1.9 - 2.2 ppm | |

| ¹³C NMR | Amide Carbonyl Carbon | δ ~168 ppm |

| Aromatic Carbons | δ 125 - 145 ppm | |

| Pyrrolidine Carbons | δ 24 - 50 ppm |

Computational Reaction Mechanism Studies

Computational studies are instrumental in exploring the mechanisms of chemical reactions, such as the synthesis of this compound. This typically involves the acylation of pyrrolidine with 5-chloro-2-nitrobenzoyl chloride.

Elucidation of Reaction Pathways and Transition States

To study the synthesis reaction, computational chemists would model the reactants (pyrrolidine and 5-chloro-2-nitrobenzoyl chloride) and map out the potential energy surface of the reaction. This involves identifying key intermediates and, crucially, the transition states (TS) that connect them. beilstein-journals.org A transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as bonds are being formed and broken.

For the acylation of pyrrolidine, the mechanism would likely involve the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acid chloride. A tetrahedral intermediate would be formed, followed by the elimination of a chloride ion to yield the final amide product. DFT calculations can precisely model the structures of the transition state for the nucleophilic attack and the collapse of the tetrahedral intermediate. beilstein-journals.orgrsc.org

Calculation of Activation Energies and Reaction Rates

Once the transition states are located, their energies relative to the reactants can be calculated. This energy difference is the activation energy (ΔG‡), a critical factor that determines the rate of the reaction. beilstein-journals.orgresearchgate.net A lower activation energy corresponds to a faster reaction. Computational models can calculate these barriers, providing quantitative insight into the reaction kinetics. rsc.orgresearchgate.net By applying Transition State Theory (TST), these activation energies can be used to estimate theoretical reaction rate constants, which can then be compared with experimental kinetic data to validate the proposed mechanism. Such studies confirm that the nucleophilic acyl substitution is a highly favorable and rapid process.

Understanding Stereoselectivity and Regioselectivity through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the outcomes of chemical reactions. For this compound, these models can elucidate the factors governing stereoselectivity and regioselectivity in potential transformations.

Regioselectivity, or the preference for reaction at one position over another, can be rationalized using Frontier Molecular Orbital (FMO) theory and analysis of the molecular electrostatic potential. DFT calculations can map the electron density of the molecule, identifying electrophilic and nucleophilic sites. For instance, in a potential nucleophilic aromatic substitution reaction, calculations can determine whether a nucleophile would preferentially attack the carbon atom bearing the chloro group or another position on the aromatic ring. The activation energies for different reaction pathways can be calculated to predict the most likely product. Studies on related nitro-containing aromatic compounds have shown that DFT calculations can successfully predict regiochemical outcomes by locating the transition states for each possible reaction pathway and comparing their relative energies. nih.govresearchgate.net The pathway with the lowest activation energy barrier is the most kinetically favored.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational study. While the parent this compound is achiral, reactions involving this molecule could introduce chiral centers. Computational modeling of the transition states leading to different stereoisomers can reveal the origins of stereoselection. By analyzing the steric and electronic interactions within these transition state structures, researchers can understand why one diastereomer or enantiomer is formed preferentially.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Nucleophilic Attack on the Aromatic Ring This table is an illustrative example of data that could be generated from DFT calculations to predict regioselectivity. Values are hypothetical.

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C-5 (ipso-substitution of Cl) | 22.5 | Most Favorable Pathway |

| C-4 | 35.1 | Less Favorable |

| C-6 | 31.8 | Moderately Favorable |

Molecular Dynamics Simulations

Conformational Dynamics of the Pyrrolidine Moiety

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.govnih.gov The most common puckers are the "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are on opposite sides of a plane defined by the other three) conformations. For proline residues in peptides, these are often described as Cγ-endo (down) and Cγ-exo (up) puckers. researchgate.net

In this compound, the attachment of the bulky and planar nitrobenzoyl group to the nitrogen atom significantly influences the conformational landscape of the pyrrolidine ring. The amide bond itself has a high rotational barrier due to partial double-bond character, leading to distinct syn and anti conformers. mdpi.com MD simulations can quantify the energetic barriers between different puckered states and determine their relative populations over time. These simulations can track key dihedral angles within the ring to characterize the preferred pucker and the frequency of transitions between states. The substitution pattern on the pyrrolidine ring is known to control the pucker preference through stereoelectronic effects. nih.govresearchgate.net

Table 2: Typical Dihedral Angles for Pyrrolidine Ring Pucker Conformations This table presents typical values for pyrrolidine ring dihedral angles, illustrating the conformational states that MD simulations can explore.

| Conformation | χ1 (N-Cα-Cβ-Cγ) | χ2 (Cα-Cβ-Cγ-Cδ) | χ3 (Cβ-Cγ-Cδ-N) | χ4 (Cγ-Cδ-N-Cα) |

|---|---|---|---|---|

| Cγ-exo (UP) | -21° | 36° | -36° | 17° |

| Cγ-endo (DOWN) | 26° | -38° | 18° | -7° |

Solvent Effects on Molecular Behavior

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. MD simulations are particularly well-suited for studying these effects by explicitly modeling solvent molecules around the solute. aps.org For this compound, simulations in different solvents (e.g., water, methanol, chloroform) can reveal how solvent polarity and hydrogen-bonding capability affect its behavior.

In a polar protic solvent like water, hydrogen bonds can form with the nitro group and the carbonyl oxygen, potentially stabilizing specific conformations. In contrast, a non-polar solvent would favor conformations that minimize the exposed surface area of these polar groups. MD simulations can analyze the radial distribution functions of solvent molecules around specific atoms of the solute, quantifying the structure of the solvent shell and the strength of solute-solvent interactions. caltech.edu These interactions, in turn, influence the conformational equilibrium of the pyrrolidine ring and the orientation of the benzoyl group relative to it. vu.nl

Applications in Chemical Design and Optimization

Computational methods are integral to modern chemical design, enabling the optimization of molecules for specific purposes, such as in drug discovery or materials science.

Virtual Screening and Prediction of Molecular Behavior

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to possess a desired biological activity or property. arxiv.org The structure of this compound can be used as a starting point in two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): This approach uses the known molecule as a template to find other molecules in a database with similar features. researchgate.net Methods include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening. A pharmacophore model could be developed from the key chemical features of this compound (e.g., the hydrogen bond acceptor sites, the aromatic ring, the hydrophobic pyrrolidine) to search for structurally diverse compounds that share these essential features. nih.gov

Structure-Based Virtual Screening (SBVS): If a biological target (like an enzyme or receptor) is known, SBVS can be used to dock a library of compounds into the target's binding site to predict their binding affinity. arxiv.org While the specific targets of this compound may not be defined, computational docking could be used to hypothetically screen it against various known protein structures to generate hypotheses about its potential biological activity.

Table 3: Hypothetical Hit List from a 2D Similarity-Based Virtual Screen This table provides an illustrative example of compounds that might be identified in a virtual screen using this compound as the query molecule.

| Compound ID | Similarity Score (Tanimoto) | Chemical Name |

|---|---|---|

| ZINC12345 | 0.92 | 1-(5-Bromo-2-nitrobenzoyl)pyrrolidine |

| ZINC67890 | 0.88 | 1-(5-Chloro-2-nitrobenzoyl)piperidine |

| ZINC54321 | 0.85 | 1-(2,5-Dichlorobenzoyl)pyrrolidine |

| ZINC09876 | 0.81 | (R)-1-(5-Chloro-2-nitrobenzoyl)-2-methylpyrrolidine |

Understanding Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects, which can be dissected using computational chemistry. numberanalytics.comnumberanalytics.com

Electronic Effects: The aromatic ring is substituted with two strong electron-withdrawing groups: a nitro group (-NO₂) and a chloro group (-Cl). The nitro group, particularly at the ortho position to the carbonyl, and the chloro group at the meta position, significantly decrease the electron density of the aromatic ring. This electronic pull makes the ring highly susceptible to nucleophilic attack. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution on each atom, highlighting the electrophilic nature of the ring carbons.

Steric Effects: The ortho-nitro group imposes significant steric hindrance around the amide bond, influencing the rotational barrier and the preferred orientation of the benzoyl ring relative to the pyrrolidine. researchgate.net Similarly, the pyrrolidine ring itself is a bulky substituent that can sterically shield one face of the molecule.

Synthesis and Characterization of Derivatives and Analogues

Modification of the Benzoyl Moiety

The benzoyl group, defined as a benzene (B151609) ring attached to a carbonyl group, serves as a primary site for structural modification. ontosight.aiwikipedia.orgucla.edu Alterations to the chloronitrophenyl ring can profoundly influence the electronic and steric properties of the entire molecule.

Substitution Pattern Variations on the Chloronitrophenyl Ring

Varying the substitution pattern on the chloronitrophenyl ring of 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is a key strategy for creating analogues. The existing chloro and nitro groups dictate the reactivity and potential for further substitution on the aromatic ring.

One of the most versatile approaches involves the chemical transformation of the nitro group. The reduction of the nitro group to an amine is a common and powerful step, yielding 1-(2-amino-5-chlorobenzoyl)pyrrolidine. This amino group can then serve as a handle for a wide array of subsequent reactions. For example, through diazotization followed by Sandmeyer or Schiemann reactions, the amino group can be replaced with various other substituents, including halides (F, Br, I), a cyano group, or a hydroxyl group.

Furthermore, the chloro substituent itself can be a target for modification, typically through nucleophilic aromatic substitution, although the reaction conditions can be harsh. The presence of the electron-withdrawing nitro group ortho to the chlorine atom in the parent compound's regioisomer (2-chloro-5-nitrobenzoyl) would facilitate such substitutions. ontosight.ai In the case of the 5-chloro-2-nitro isomer, the activating effect is less pronounced, but substitution may still be achievable with potent nucleophiles or under catalytic conditions.

Analogous synthetic strategies are employed in the preparation of other substituted benzoyl derivatives, such as in the synthesis of 6-substituted 1H-benzimidazole derivatives from 4-chloro-o-phenylenediamine. nih.gov These methods underscore the feasibility of accessing a diverse range of substitution patterns on the phenyl ring.

Introduction of Diverse Functional Groups

Building upon the initial modifications, a wide variety of functional groups can be introduced onto the benzoyl moiety. The primary route for this diversification is through the aniline (B41778) intermediate obtained from the reduction of the nitro group.

The resulting amino group can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in condensation reactions to generate imines. Each of these transformations introduces new physicochemical properties to the molecule. For instance, the synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives often involves building upon a 2-amino-4-chlorophenol (B47367) starting material, highlighting how an amino group on a substituted benzene ring is a gateway to further structural complexity. nih.govscienceopen.com

The table below outlines potential modifications starting from the 2-amino-5-chlorobenzoyl analogue.

| Starting Material Analogue | Reagent/Reaction | Functional Group Introduced | Potential Analogue Class |

| 1-(2-amino-5-chlorobenzoyl)pyrrolidine | 1. NaNO₂, HCl2. CuBr | Bromo | 1-(2-bromo-5-chlorobenzoyl)pyrrolidine |

| 1-(2-amino-5-chlorobenzoyl)pyrrolidine | 1. NaNO₂, HBF₄2. Heat | Fluoro | 1-(5-chloro-2-fluorobenzoyl)pyrrolidine |

| 1-(2-amino-5-chlorobenzoyl)pyrrolidine | 1. NaNO₂, HCl2. CuCN | Cyano | 1-(5-chloro-2-cyanobenzoyl)pyrrolidine |

| 1-(2-amino-5-chlorobenzoyl)pyrrolidine | Acetyl Chloride | Acetamido | 1-(2-acetamido-5-chlorobenzoyl)pyrrolidine |

| 1-(2-amino-5-chlorobenzoyl)pyrrolidine | Tosyl Chloride | Sulfonamido | 1-(5-chloro-2-(tosylamido)benzoyl)pyrrolidine |

Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine ring offers numerous opportunities for structural variation, including the introduction of substituents on its carbon atoms or altering the ring size itself. nih.gov

Substitutions on the Pyrrolidine Carbon Atoms

Introducing substituents onto the carbon atoms of the pyrrolidine ring is a common strategy for creating analogues with altered stereochemistry and biological activity. nih.gov This can be achieved by either starting with a pre-functionalized pyrrolidine ring before its coupling with 5-chloro-2-nitrobenzoyl chloride or by direct functionalization of the this compound molecule.

Using chiral precursors from the "chiral pool," such as L-proline, is a powerful method for synthesizing enantiomerically pure derivatives. researchgate.net For example, L-proline can be functionalized at various positions before being coupled to the benzoyl moiety. This approach has been used to synthesize N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.netscholarsportal.info Similarly, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been synthesized and used as catalytic chiral ligands. rsc.org

Direct functionalization of the pyrrolidine ring, while potentially more challenging, can be achieved through methods like α-lithiation followed by quenching with an electrophile. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions.

The table below illustrates potential substitutions on the pyrrolidine ring.

| Position of Substitution | Type of Substituent | Synthetic Strategy | Example Precursor |

| C-2 | Carboxylic Acid | Start with Proline | (S)-pyrrolidine-2-carboxylic acid |

| C-2 | Hydroxymethyl | Reduction of Proline | (S)-pyrrolidin-2-ylmethanol (Prolinol) |

| C-3 | Fluoro, Phenyl | Start with substituted pyrrolidines | 3-Fluoro-3-phenylpyrrolidine |

| C-2, C-5 | Bis(methoxymethyl) | Start with functionalized pyrrolidine | (2R,5R)-bis(methoxymethyl)pyrrolidine |

Ring Expansion or Contraction Strategies

Altering the size of the heterocyclic ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) (ring expansion) or a four-membered azetidine (B1206935) (ring contraction) can lead to significant changes in the compound's conformational properties.

Ring expansion of pyrrolidines has been demonstrated in the literature. For instance, DFT calculations have been used to simulate the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine into the corresponding 3-chloro piperidine. researchgate.net This type of rearrangement suggests that a suitably functionalized derivative of this compound, such as one bearing a chloromethyl group at the 2-position, could potentially undergo a similar expansion to yield a piperidine analogue.

Ring contraction strategies are also known in heterocyclic chemistry. The Favorskii rearrangement of α-halo cycloalkanones is a classic example that leads to ring contraction. harvard.edu A more modern approach involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.govnih.gov While direct contraction of the pyrrolidine ring in the target compound is less straightforward, these principles could be applied in a multi-step synthesis to create four-membered ring analogues.

Formation of Fused Heterocyclic Systems

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve intramolecular cyclizations where functional groups on the benzoyl and pyrrolidine moieties react to form a new ring.

A key step in many of these strategies is the reduction of the 2-nitro group to a 2-amino group, creating a reactive nucleophile. If the pyrrolidine ring is concurrently modified to contain an electrophilic center, an intramolecular cyclization can occur. For example, if the pyrrolidine ring contains a carbonyl group (forming a lactam), a subsequent intramolecular condensation with the 2-amino group could lead to the formation of a fused diazepine (B8756704) or a related system.

This general approach is widely used in heterocyclic synthesis. For instance, palladium-catalyzed cascade transformations of functionalized alkynes have been employed to create pyrrolizine- and indolizine-fused heterocycles. nih.gov Similarly, oxidative [3+2]-annulation reactions are used to form researchgate.netresearchgate.net-annulated N-fused heterocycles like pyrrolo[2,1-b]thiazoles. rsc.org These advanced synthetic methods could be adapted to create novel fused systems originating from the this compound core, opening pathways to complex polycyclic architectures.

Pyrrolobenzodiazepine Conjugates as Related Systems

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds, with some used as payloads in antibody-drug conjugates (ADCs) for cancer therapy. kcl.ac.uk The synthesis of PBDs often involves precursors structurally related to this compound. A common synthetic strategy involves the reduction of a nitro group to an amine, which then participates in a cyclization reaction to form the characteristic seven-membered diazepine ring of the PBD core. nih.gov

For instance, the synthesis of PBD conjugates can start from N-(2-nitrobenzoyl)pyrrolidine precursors. nih.gov The process typically involves the reduction of the nitro group using reagents like tin(II) chloride, followed by spontaneous cyclization of the resulting amino aldehyde to furnish the PBD skeleton. nih.gov This methodology has been utilized to create various C8-substituted PBD conjugates by first alkylating a hydroxyl group on the nitroaromatic precursor. nih.gov

Table 1: Key Steps in the Synthesis of PBDs from Nitrobenzoyl Precursors

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| 1 | Alkylation | Bromoalkyl derivatives | Introduction of desired substituents at the C8-position. nih.gov |

| 2 | Nitro Reduction | Tin(II) chloride dihydrate | Conversion of the nitro group to an amine, which is essential for cyclization. nih.gov |

| 3 | Deprotection & Cyclization | Mercury(II) chloride, Calcium carbonate | Removal of protecting groups (e.g., from a thioacetal) and spontaneous formation of the diazepine ring. nih.gov |

This synthetic versatility allows for the creation of a library of PBD conjugates with diverse functionalities, which can be evaluated for their biological activities. researchgate.net

Spirocyclic Pyrrolidine Derivatives (e.g., spirooxindoles)

Spirocyclic pyrrolidine derivatives, particularly those containing a spirooxindole moiety, are prevalent in numerous natural products and have attracted significant attention in medicinal chemistry. nih.govproquest.com The synthesis of these complex structures can be achieved through multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. acs.orgnih.gov

A widely used method for generating spirooxindole-pyrrolidine scaffolds involves the reaction of isatin (B1672199) derivatives with α-amino acids, such as L-proline or sarcosine, to form an in situ azomethine ylide. nih.govmdpi.com This dipole then reacts with a dipolarophile, like an α,β-unsaturated carbonyl compound, to yield the desired spirocyclic product with a high degree of regio- and stereoselectivity. acs.orgnih.gov

The reaction conditions can be optimized to favor the formation of specific stereoisomers. acs.org For example, using ethanol (B145695) as a solvent and refluxing the reaction mixture has been shown to produce spirooxindole derivatives in good yields. nih.gov This approach provides a powerful tool for constructing structurally diverse and complex spiro-heterocycles from simple starting materials. proquest.com

Table 2: Components of the [3+2] Cycloaddition for Spirooxindole Synthesis

| Component | Role | Example |

|---|---|---|

| Isatin Derivative | Precursor for azomethine ylide | Isatin, 5-methylisatin (B515603) frontiersin.org |

| α-Amino Acid | Source of the pyrrolidine ring | L-proline, Sarcosine nih.gov |

| Dipolarophile | Reacts with the azomethine ylide | Chalcones, Olefinic oxindoles nih.govnih.gov |

Stereochemical Control in Analog Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of pyrrolidine derivatives and their analogues is of paramount importance.

Enantioselective and Diastereoselective Synthesis

The synthesis of enantiomerically pure pyrrolidines is a significant area of research. mdpi.com Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, allowing for the potential formation of up to four new contiguous stereocenters. mappingignorance.orgrsc.org This reaction's high degree of stereoselectivity makes it a valuable tool in organic synthesis. mappingignorance.org

Diastereoselective synthesis of pyrrolidines can be achieved by using chiral starting materials or chiral auxiliaries. For example, the use of a chiral N-tert-butanesulfinyl group in 1-azadienes allows for the highly diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.org Similarly, diastereoselective synthesis of pyrrolidines has been accomplished starting from readily available chiral N-allyl oxazolidines through a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence. nih.gov

Another strategy involves a "memory of chirality" approach in an intramolecular SN2′ reaction of α-amino ester enolates, which can produce functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity. acs.org These methods provide access to stereochemically enriched pyrrolidines, which are crucial for developing new therapeutic agents. nih.gov

Role of Chiral Catalysts and Auxiliaries

Chiral catalysts and auxiliaries play a pivotal role in directing the stereochemical outcome of reactions to synthesize pyrrolidine analogues. A wide variety of chiral metal catalysts and organocatalysts have been developed for asymmetric 1,3-dipolar cycloadditions. mappingignorance.org For instance, chiral gold(I) complexes with ligands containing a C2-symmetric 2,5-diarylpyrrolidine have been used in enantioselective intramolecular [4+2] cycloadditions. nih.gov

The choice of catalyst can influence which stereoisomer is formed. For example, in the cycloaddition of azomethine ylides, Cu(I) or Ag(I) catalysts can be used to obtain either the exo or endo adduct with high stereoselectivity. mappingignorance.org Organocatalysts, such as those derived from proline, have also been employed. L-proline functionalized magnetic nanorods have been used as a reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidine derivatives. rsc.orgrsc.org

Chiral auxiliaries, which are temporarily incorporated into the reacting molecule to control stereochemistry, are another effective strategy. The N-tert-butanesulfinyl group is a well-known chiral auxiliary that can induce high diastereoselectivity in the synthesis of substituted pyrrolidines. acs.org The development of new chiral catalysts and auxiliaries continues to be an active area of research, enabling the synthesis of complex pyrrolidine-containing molecules with precise stereochemical control.

Table 3: Examples of Chiral Catalysts and Auxiliaries in Pyrrolidine Synthesis

| Catalyst/Auxiliary Type | Specific Example | Application | Stereochemical Outcome |

|---|---|---|---|

| Chiral Metal Catalyst | Cu(I) or Ag(I) complexes | Asymmetric 1,3-dipolar cycloaddition | Control of exo vs. endo selectivity. mappingignorance.org |

| Chiral Metal Catalyst | Chiral gold(I) complexes | Enantioselective intramolecular [4+2] cycloaddition | High enantioselectivity. nih.gov |

| Organocatalyst | L-proline functionalized nanorods | Stereoselective synthesis of spirocyclic pyrrolidines | High diastereoselectivity. rsc.orgrsc.org |

| Chiral Auxiliary | N-tert-butanesulfinyl group | Diastereoselective 1,3-dipolar cycloaddition | Induction of specific absolute configurations. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine, and how can reaction efficiency be improved?

- Methodological Answer : A common approach involves coupling a substituted benzoyl chloride with pyrrolidine under nucleophilic acyl substitution conditions. For example, describes a microwave-assisted synthesis of structurally related pyrrolidine derivatives using dialkylamines and potassium carbonate in DMF at 150°C for 20 hours, achieving 93% yield . To optimize efficiency:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC (e.g., silica gel plates with UV visualization).

- Purify via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- 1H NMR : Compare observed signals (e.g., aromatic protons, pyrrolidine CH2 groups) with literature data (e.g., δ ~3.30 ppm for pyrrolidine protons in DMSO-d6, as in ) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with calculated masses (e.g., reports HRMS data for a derivative with m/z 423.0619 [M+H]+) .

- Elemental Analysis : Validate %N content (e.g., shows 7.5% N found vs. 7.99% calculated) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl ring) influence the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Introducing ionizable groups (e.g., pyrrolidine in ) enhances aqueous solubility due to protonation at physiological pH .